trypsinogen 2

Acute pancreatitis diagnosis point-of-care testing urinary biomarker

Sourcing Trypsinogen 2 (Anionic Trypsinogen; PRSS2) demands strict isoform specificity—generic trypsin or PRSS1 cannot substitute. PRSS2 exhibits 3.5-fold lower autoactivation propensity than PRSS1 due to the Ser101 residue, and is regulated by CTRC with markedly higher degradation efficiency, explaining the absence of pathogenic mutations in hereditary pancreatitis. Validate acute pancreatitis biomarkers or dissect tumor-associated post-translational modifications with lot-to-lot consistent, animal-free recombinant protein. Choose this E. coli-expressed, sequence-verified reagent to ensure reproducible enzymatic studies and quality-controlled proteomics workflows.

Molecular Formula C20H25NO6
Molecular Weight 0
CAS No. 103964-84-7
Cat. No. B1167618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrypsinogen 2
CAS103964-84-7
Synonymstrypsinogen 2
Molecular FormulaC20H25NO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypsinogen 2 (CAS 103964-84-7) for Acute Pancreatitis Diagnosis and Pancreatic Disease Research


Trypsinogen 2 (anionic trypsinogen, PRSS2, EC 3.4.21.4) is a pancreatic serine protease zymogen encoded by the PRSS2 gene located on chromosome 7q34. It is secreted by pancreatic acinar cells and activated to trypsin in the small intestine, where it catalyzes hydrolysis of peptide bonds involving the carboxyl groups of lysine or arginine residues [1]. As a clinical biomarker, urinary trypsinogen-2 has been validated for the rapid diagnosis of acute pancreatitis via dipstick testing, while serum trypsinogen-2 measurements have demonstrated utility in distinguishing pancreatic cancer from pancreatitis and healthy controls [2]. Recombinant trypsinogen-2 is also available as a purified research reagent expressed in E. coli with defined specific activity for proteomics and enzymatic studies [3].

Why Trypsinogen 2 Cannot Be Substituted by Trypsinogen 1, Trypsinogen 3, or Non-Specific Protease Markers


Despite 90% sequence identity with cationic trypsinogen (PRSS1), trypsinogen 2 (PRSS2) exhibits fundamentally distinct biochemical and regulatory properties that preclude simple substitution in either diagnostic or research applications. Structurally, PRSS2 contains only four disulfide bonds compared to five in PRSS1 and six in most vertebrate trypsins, altering its folding stability and degradation kinetics [1]. Functionally, PRSS2 is controlled by chymotrypsin C (CTRC) with markedly different efficiency than PRSS1—CTRC promotes degradation and suppresses autoactivation of PRSS2 more effectively, which explains why PRSS2 mutations are not associated with hereditary pancreatitis whereas PRSS1 mutations are pathogenic [2]. In pathological states, the PRSS1/PRSS2 expression ratio is dynamically altered: under normal conditions the ratio is approximately 2:1, but chronic alcoholism reverses this ratio through selective upregulation of PRSS2 [3]. Furthermore, tumor-associated trypsinogen-2 differs from pancreatic trypsinogen-2 in post-translational modification, lacking tyrosine sulfation at Tyr154 that is present in the pancreatic form [4]. These isoform-specific differences mean that trypsinogen 1, trypsinogen 3, or generic protease assays cannot serve as analytical or functional substitutes for applications requiring PRSS2-specific detection, quantification, or activity measurement.

Trypsinogen 2 Quantitative Differentiation Evidence: Head-to-Head Diagnostic Performance Data


Urinary Trypsinogen-2 Dipstick Achieves 97.78% Sensitivity for Acute Pancreatitis Diagnosis Versus Serum Amylase and Lipase

In a 2023 comparative study of 52 patients with acute abdominal pain, the urinary trypsinogen-2 rapid dipstick test demonstrated diagnostic performance metrics that position it as a viable point-of-care alternative to serum amylase and lipase testing. The trypsinogen-2 dipstick achieved 97.78% sensitivity, 71.43% specificity, and 94.23% overall diagnostic accuracy for acute pancreatitis [1]. The study concluded that the trypsinogen-2 dipstick test is just as accurate as gold standard laboratory procedures and may be used interchangeably with them in clinical practice [1].

Acute pancreatitis diagnosis point-of-care testing urinary biomarker

Serum Trypsinogen-2 Differentiates Pancreatic Cancer from Pancreatitis with Defined Cutoff Values

Serum trypsinogen-2 measurements can differentiate pancreatic cancer (PC) from pancreatitis and healthy controls using defined quantitative cutoff values. In a study of 88 subjects (23 PC patients, 30 pancreatitis patients, 35 healthy controls), serum trypsinogen-2 levels in PC patients (51.2 ± 80.3 μg/L) were significantly lower than those in pancreatitis patients (107.7 ± 98.1 μg/L, p = 0.01) but significantly higher than controls (1.0 ± 0.5 μg/L, p = 0.03) [1]. ROC analysis identified an optimal lower cutoff of 1.8 μg/L for PC detection (95.7% sensitivity, 91.4% specificity) and an upper cutoff of 19.9 μg/L (87.0% sensitivity, 97.1% specificity), defining a diagnostic window where levels between 1.8 μg/L and 19.9 μg/L strongly suggest pancreatic cancer [1].

Pancreatic cancer screening serum biomarker differential diagnosis

Urinary Trypsinogen-2 Dipstick Predicts Severe Acute Pancreatitis with Superior Positive Likelihood Ratio Versus CRP and APACHE II at Admission

For predicting severe acute pancreatitis (SAP) at hospital admission, the urinary trypsinogen-2 dipstick test (using a 2000 μg/L cutoff after 40-fold urine dilution) demonstrated a positive likelihood ratio (PLR) of 4.8, which was higher than serum CRP >150 mg/L (PLR = 3.7) and APACHE II score >8 (PLR = 3.6) [1]. The trypsinogen-2 dipstick achieved 62% sensitivity and 87% specificity at admission, with a negative predictive value of 85%. In comparison, serum CRP >150 mg/L showed only 38% sensitivity at admission despite 90% specificity [1].

Severe acute pancreatitis prediction prognostic biomarker emergency medicine

PRSS2 Displays 3.5-Fold Lower Autoactivation Propensity than PRSS1 Due to Arg101 Substitution

A key molecular determinant differentiating trypsinogen 2 (PRSS2) from trypsinogen 1 (PRSS1) is the amino acid at position 101. PRSS1 contains a positively charged Arg101 residue, whereas PRSS2 contains the characteristic Ser101 found in most vertebrate trypsinogens [1]. In recombinant protein studies, mutation of Arg101→Ser in PRSS1 decreased autoactivation by 10-fold. Conversely, introduction of Arg101 into PRSS2 increased autoactivation by 3.5-fold, demonstrating that the native Ser101 in PRSS2 confers intrinsically lower autoactivation propensity [1]. The mutations had no significant effect on catalytic activity or autolytic stability of the respective trypsins, indicating the effect is specific to the autoactivation mechanism [1].

Enzymology trypsinogen activation pancreatitis pathogenesis

PRSS2 Is More Sensitive to CTRC-Mediated Degradation than PRSS1, Conferring Protection Against Hereditary Pancreatitis

Human anionic trypsinogen (PRSS2) is controlled by chymotrypsin C (CTRC) with significantly greater efficiency than cationic trypsinogen (PRSS1). CTRC promotes degradation and markedly suppresses autoactivation of PRSS2 more effectively than observed with PRSS1 [1]. The increased sensitivity of PRSS2 to CTRC-mediated degradation is attributed to an additional cleavage site at Leu-148 in the autolysis loop and the absence of the conserved Cys-139–Cys-206 disulfide bond [1]. In contrast, PRSS1 achieves almost complete resistance to CTRC-mediated degradation through single mutations of either Leu-81 or Arg-122 [1]. This differential regulation explains why mutations in PRSS2 are not found in hereditary pancreatitis despite 90% sequence identity with PRSS1, whereas PRSS1 mutations are pathogenic [1].

Trypsinogen regulation CTRC hereditary pancreatitis

Recombinant Human Trypsinogen-2 Expressed in E. coli Achieves 20% Expression Yield with Defined Specific Activity of 74 BAEE Units/mg

For researchers requiring purified trypsinogen-2 for in vitro studies, recombinant human trypsinogen-2 has been successfully expressed in E. coli DH5α using the pBV220 expression vector with a C-terminal 6×histidine tag [1]. Upon temperature induction, an expression level of approximately 20% of total cellular protein was achieved [1]. The recombinant protein, expressed as inclusion bodies, was solubilized in 8 mol/L urea and purified by Ni-NTA chelating resin. After renaturation and activation by enterokinase, the purified trypsinogen-2 displayed a specific activity of 74 BAEE Units/mg [1]. N-terminal sequencing confirmed the purified product possessed the identical amino acid sequence as natural trypsinogen-2 [1].

Recombinant protein production E. coli expression enzyme activity

Trypsinogen 2 Application Scenarios: Where Quantified Evidence Supports Prioritization


Point-of-Care Acute Pancreatitis Screening in Emergency Departments

Urinary trypsinogen-2 rapid dipstick testing is indicated for emergency department triage of patients presenting with acute abdominal pain when rapid rule-in or rule-out of acute pancreatitis is required without laboratory infrastructure. Based on head-to-head comparative evidence demonstrating 97.78% sensitivity and 94.23% diagnostic accuracy equivalent to serum amylase and lipase [1], the dipstick format enables clinical decision-making within minutes rather than hours. For severe acute pancreatitis prediction at admission, the trypsinogen-2 dipstick provides a positive likelihood ratio of 4.8—superior to both CRP (PLR 3.7) and APACHE II scoring (PLR 3.6) [2]—supporting earlier identification of high-risk patients requiring intensive care admission.

Differential Diagnosis of Pancreatic Cancer Versus Chronic Pancreatitis

Quantitative serum trypsinogen-2 measurement is indicated for non-invasive differentiation of pancreatic cancer from pancreatitis in patients with equivocal imaging findings. Evidence demonstrates that serum trypsinogen-2 levels between 1.8 μg/L and 19.9 μg/L strongly suggest pancreatic cancer, with the upper cutoff providing 87.0% sensitivity and 97.1% specificity [3]. The significant quantitative difference between pancreatic cancer patients (51.2 ± 80.3 μg/L) and pancreatitis patients (107.7 ± 98.1 μg/L, p = 0.01) [3] provides a biochemical basis for clinical decision-making when imaging is inconclusive. This application is particularly relevant for early screening programs where non-invasive biomarker triage could reduce unnecessary invasive diagnostic procedures.

Pancreatitis Pathogenesis Research Requiring Isoform-Specific Trypsinogen

For investigators studying the molecular mechanisms of hereditary pancreatitis or trypsinogen activation pathways, PRSS2-specific reagents are required because PRSS2 and PRSS1 exhibit fundamentally distinct biochemical behaviors despite 90% sequence identity. PRSS2 displays 3.5-fold lower autoactivation propensity than PRSS1 due to the Ser101 residue [4] and is controlled by CTRC with markedly higher degradation efficiency due to an additional Leu-148 cleavage site and absent Cys-139–Cys-206 disulfide bond [5]. These isoform-specific properties explain the absence of pathogenic PRSS2 mutations in hereditary pancreatitis and mean that PRSS1 cannot substitute for PRSS2 in mechanistic studies of trypsinogen regulation or pancreatitis genetic models.

In Vitro Proteomics and Enzymology Requiring Defined Specific Activity

For proteomics workflows requiring controlled trypsin digestion, recombinant trypsinogen-2 expressed in E. coli provides a defined, animal-free enzyme source with documented specific activity of 74 BAEE Units/mg after enterokinase activation [6]. The recombinant protein is free from contaminating foreign enzymes such as carboxypeptidase A and chymotrypsin, and is free from protease inhibitors including PMSF and EDTA [6]. The availability of N-terminal sequence-verified recombinant material with quantified activity supports reproducible enzymatic studies and quality-controlled protein digestion protocols where lot-to-lot consistency is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for trypsinogen 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.